(2r,3s)-2-amino-3-hydroxyhexanoic acid chemical properties
(2r,3s)-2-amino-3-hydroxyhexanoic acid chemical properties
This guide details the chemical properties, synthesis, and applications of (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine ).
Executive Summary & Identity
(2R,3S)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic
| Property | Detail |
| IUPAC Name | (2R,3S)-2-amino-3-hydroxyhexanoic acid |
| Common Name | (2R,3S)-3-Hydroxynorleucine; D-threo-3-hydroxynorleucine |
| CAS Number | 59286-25-8 (specific stereoisomer) |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Stereochemistry | (2R, 3S) – threo configuration |
Stereochemical Analysis
Understanding the stereochemistry is paramount for biological activity.[1] The (2R,3S) configuration denotes a specific spatial arrangement that is often the enantiomer of the "natural" L-threonine-like configuration found in some metabolites.
-
Fischer Projection Analysis:
Figure 1: Stereochemical logic determining the 'threo' designation for the (2R,3S) isomer.
Physicochemical Properties
Data synthesized from computational models and experimental analogues.
| Parameter | Value / Description | Context |
| Melting Point | >232°C (dec.) | Typical for zwitterionic amino acids; decomposition occurs upon melting. |
| Solubility | Water (Slightly to Moderately Soluble) | The hydrophobic butyl chain reduces water solubility compared to Threonine. |
| pKa (COOH) | ~2.39 | Alpha-carboxylic acid proton. |
| pKa ( | ~9.60 | Alpha-ammonium proton. |
| Isoelectric Point (pI) | ~6.0 | Neutral zwitterion dominates at physiological pH. |
| Lipophilicity (LogP) | ~ -0.5 to 0.0 | More lipophilic than Serine/Threonine due to the propyl side chain. |
Synthesis & Manufacturing Protocol
For drug development applications requiring high enantiopurity (>99% ee), the Sharpless Asymmetric Aminohydroxylation (AA) is the preferred synthetic route. This method ensures precise control over both the C2 and C3 chiral centers simultaneously.
Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol yields the protected form of the amino acid, which is often more useful for peptide coupling.
Reagents:
-
Substrate: trans-2-Hexenoic acid ethyl ester.
-
Catalyst: Potassium osmate dihydrate (
). -
Chiral Ligand: (DHQ)
PHAL (Hydroquinine 1,4-phthalazinediyl diether) – Selects for the specific enantiomer. -
Nitrogen Source: Benzyl carbamate (
) or Chloramine-T (depending on desired protection).
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve (DHQ)
PHAL (1 mol%) and (0.4 mol%) in a mixture of t-butanol/water (1:1). -
Add the nitrogen source (e.g., N-bromoacetamide or Chloramine-T salt) (1.1 eq).
-
Cool the mixture to 4°C to suppress side reactions.
-
-
Addition:
-
Slowly add trans-2-hexenoic acid ethyl ester. The trans-geometry is crucial for obtaining the threo diastereomer (syn-addition to trans-alkene yields threo product).
-
-
Quenching & Workup:
-
Quench with sodium sulfite (
) to reduce osmium species. -
Extract with ethyl acetate.[3]
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Deprotection (Hydrolysis):
-
Treat the ester with LiOH in THF/H2O to release the free acid.
-
If Cbz-protected, perform hydrogenolysis (
, Pd/C) to yield the free amino acid zwitterion.
-
Figure 2: Synthetic workflow via Sharpless Asymmetric Aminohydroxylation.
Analytical Characterization
To validate the identity and purity of (2R,3S)-2-amino-3-hydroxyhexanoic acid, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[14]
-
NMR (D_2O/DCl):
-
-Proton (H-2): Doublet (d) around
3.9 - 4.1 ppm. -
-Proton (H-3): Multiplet (m) around
4.2 - 4.3 ppm. -
Coupling Constant (
): The threo isomer typically exhibits a smaller coupling constant ( Hz) compared to the erythro isomer ( Hz) in protected forms, though this varies by solvent and protecting group. -
Side Chain: Triplet (terminal
) at 0.9 ppm; Multiplets for groups.
-
-Proton (H-2): Doublet (d) around
Mass Spectrometry (MS)[7]
-
ESI-MS (+):
m/z.
HPLC Separation (Chiral)
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous
(pH 1.5 - 2.0). -
Detection: UV at 210 nm (or post-column derivatization with Ninhydrin).
Applications in Drug Discovery
The (2R,3S) isomer is a "chiral scaffold" used to induce specific conformational constraints in peptide chains.
-
Protease Inhibitors: The vicinal amino-alcohol moiety mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent warhead in aspartyl protease inhibitors (e.g., HIV protease, Renin).
-
Peptide Cyclization: Used in the synthesis of cyclic peptides (e.g., analogues of Lysobactin or Katanosin) where the hydroxyl group can participate in depsipeptide (ester) bond formation.
-
Antiviral Agents: As an analogue of 6-hydroxynorleucine, it serves as a precursor for non-natural nucleoside/peptide conjugates.
References
-
BenchChem. (2R,3S)-2-amino-3-hydroxyhexanoic Acid Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57370298, (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Retrieved from
-
ChemicalBook. Properties and Suppliers of (2R,3S)-3-Hydroxynorleucine. Retrieved from
-
Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. (Methodology reference for hydroxy-amino acid synthesis). Retrieved from
- Cleland, W. W. (1999). Erythro and Threo Stereochemistry in Enzymatic Reactions. Biochemistry.
